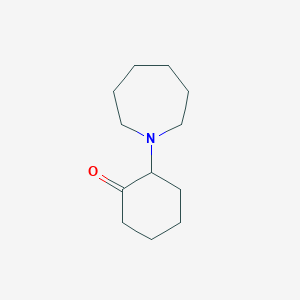

2-(Azepan-1-yl)cyclohexan-1-one

Description

Significance of Alpha-Amino Ketones and Cyclic Amines in Chemical Synthesis and Structural Diversity

Alpha-amino ketones are a critically important class of organic compounds. colab.ws Their bifunctional nature, containing both a carbonyl group and an adjacent amino group, makes them exceptionally versatile building blocks in organic synthesis. researchgate.netnih.gov They serve as indispensable precursors for the construction of a wide range of nitrogen-containing molecules, including chiral 1,2-amino alcohols, which are widely used as ligands and chiral auxiliaries in asymmetric synthesis. rsc.org Furthermore, the α-amino ketone substructure is a common motif in numerous natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities. nih.govrsc.org The synthesis of these compounds is a significant focus in chemical research, with numerous methods developed for their construction. colab.wsrsc.orgorganic-chemistry.org

Cyclic amines, which are organic compounds where a nitrogen atom is part of a ring structure, are also of fundamental importance in chemistry and biology. youtube.com These structures are present in a vast number of bioactive natural products and synthetic pharmaceuticals, where the cyclic amine moiety often plays a crucial role in the molecule's function. youtube.comresearchgate.net The ring size and substitution pattern of cyclic amines significantly influence their chemical properties, such as basicity and reactivity. youtube.com Saturated cyclic amines like pyrrolidines, piperidines, and azepanes are common scaffolds in drug discovery. researchgate.netnih.gov The development of efficient synthetic methods for accessing functionalized cyclic amines remains an active area of research in organic chemistry. nih.govorganic-chemistry.org

Unique Structural Features of 2-(Azepan-1-yl)cyclohexan-1-one

The compound this compound possesses a distinct molecular architecture, merging a six-membered cyclohexanone (B45756) ring with a seven-membered azepane ring via a nitrogen-carbon bond at the alpha position to the carbonyl group. This unique combination gives rise to interesting stereochemical and conformational properties.

The cyclohexanone ring introduces a key stereochemical element to the molecule. The stereochemistry of reactions involving cyclohexanone, such as nucleophilic additions or alkylations at the alpha-position, is influenced by several competing factors. These include steric hindrance, which generally favors the approach of a reagent from the equatorial direction, and electronic effects, which can favor an axial approach. acs.orgresearchgate.net The six-membered ring typically adopts a chair conformation to minimize steric strain. However, the presence of an enolate or enamine intermediate during reactions can lead to a half-chair conformation. youtube.comyoutube.com The direction of attack by an electrophile on such an intermediate determines the stereochemical outcome of the final product, leading to either cis or trans isomers. youtube.comyoutube.com In this compound, the azepanyl group is located at a chiral center, meaning the compound can exist as a pair of enantiomers.

| Stereochemical Feature | Description | Implication for Reactivity |

| Chirality | The alpha-carbon (C2) is a stereocenter. | The molecule can exist as (R) and (S) enantiomers. |

| Ring Conformation | The cyclohexanone ring predominantly exists in a chair conformation. | The azepanyl substituent can occupy either an axial or equatorial position, with the equatorial position generally being more stable. |

| Diastereoselectivity | Reactions at the carbonyl or other ring positions can lead to diastereomeric products. | The existing stereocenter can direct the stereochemical outcome of subsequent reactions. |

The azepane ring is a seven-membered saturated heterocycle. Unlike the more rigid six-membered rings, seven-membered rings like azepane exhibit significant conformational flexibility. rsc.org Computational and experimental studies have shown that cycloheptane and its derivatives, including azepane, can exist in several low-energy conformations, with the twist-chair conformation often being the most stable. nih.gov The presence of the nitrogen heteroatom can influence the ring's conformational preferences. nih.gov This flexibility in the azepane moiety of this compound adds another layer of structural complexity, which could be harnessed in the design of molecules with specific three-dimensional shapes. rsc.org

| Conformation | Relative Stability | Key Feature |

| Twist-Chair | Generally the most stable | A flexible conformation that minimizes torsional and angle strain. nih.gov |

| Chair | Often a transition state | Higher in energy compared to the twist-chair for azepane. nih.gov |

| Boat | Less stable | Generally higher in energy due to steric interactions. |

Current Research Landscape and Untapped Potential of this compound in Academic Research

While the constituent motifs of this compound are well-studied, specific academic research focusing on this particular molecule appears to be limited. Its availability from commercial suppliers suggests its utility as a building block or intermediate in chemical synthesis. The untapped potential of this compound lies in its unique combination of structural features.

The presence of the alpha-amino ketone functionality makes it an ideal starting material for synthesizing more complex heterocyclic systems, such as substituted indoles or quinoxalines. The stereocenter at the C2 position allows for its use in asymmetric synthesis, either by resolving the enantiomers or by developing stereoselective synthetic routes. The conformationally flexible azepane ring could be of interest in medicinal chemistry for developing ligands that can adapt their shape to bind to biological targets. researchgate.net Given the prevalence of both the cyclohexanone and azepane scaffolds in pharmaceuticals, this compound represents a promising, yet underexplored, scaffold for the discovery of new bioactive compounds. Further research into the synthesis, reactivity, and potential applications of this molecule could provide valuable insights and new tools for organic synthesis and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-8-4-3-7-11(12)13-9-5-1-2-6-10-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRYZNMWTAVFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Azepan 1 Yl Cyclohexan 1 One

Regioselective and Stereoselective Synthesis

The introduction of the azepanyl group at the C2 position of the cyclohexanone (B45756) ring creates a chiral center, necessitating stereoselective synthetic methods. Furthermore, achieving regioselectivity to exclusively functionalize the α-position is a key challenge.

Enantioselective Catalytic Approaches

The direct asymmetric α-amination of cyclic ketones represents a powerful strategy for the synthesis of chiral α-amino ketones. Chiral phosphoric acids and organocatalysts derived from cinchona alkaloids have emerged as highly effective catalysts for this transformation, affording products with high enantioselectivity. rjpbcs.comthermofisher.comresearchgate.net

In a representative enantioselective approach, a chiral phosphoric acid can catalyze the reaction between a cyclohexanone derivative and an aminating reagent. The catalyst forms a chiral environment around the reactants, guiding the approach of the amine to one face of the enol or enamine intermediate, thus inducing asymmetry. rjpbcs.comwikipedia.org For the synthesis of compounds like 2-(azepan-1-yl)cyclohexan-1-one, this would involve the reaction of cyclohexanone with an electrophilic source of the azepane moiety in the presence of a chiral catalyst.

Table 1: Illustrative Enantioselective α-Amination of Cyclohexanone

| Catalyst | Aminating Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA-1) | Di-tert-butyl azodicarboxylate | Toluene | 25 | 85 | 92 | rjpbcs.com |

| (DHQD)₂PHAL | Diethyl azodicarboxylate | CH₂Cl₂ | 0 | 90 | 95 (S) | thermofisher.com |

| 9-Amino(9-deoxy)epiquinine | Diisopropyl azodicarboxylate | THF | -20 | 88 | 99 (R) | researchgate.net |

Diastereoselective Control in Reaction Pathways

When the cyclohexanone substrate already contains a stereocenter, controlling the diastereoselectivity of the amination reaction becomes critical. The formation of this compound from a substituted cyclohexanone requires that the incoming azepanyl group be directed to a specific face of the molecule relative to the existing stereocenter. This is often achieved through catalyst or substrate control.

Cascade reactions, such as a Michael-aldol domino reaction, can be employed to construct highly substituted cyclohexanones with excellent diastereoselectivity. researchgate.netnih.govvibrantpharma.com For instance, the reaction of a β-keto ester with a trisubstituted Michael acceptor can lead to a polyfunctionalized cyclohexanone where the relative stereochemistry of the substituents is well-defined. vibrantpharma.com While not a direct amination, these methods provide access to complex cyclohexanone cores that could be further elaborated to the target compound.

A plausible mechanism for a diastereoselective Michael addition involves the formation of an enolate which then undergoes a diastereoselective 6-endo-trig intramolecular cyclization. researchgate.netnih.gov The stereochemistry of the final product is often confirmed by techniques such as 1H-1H COSY and NOESY NMR experiments. researchgate.netnih.gov

Substrate-Controlled Stereoselection Strategies

In substrate-controlled synthesis, a chiral auxiliary or a pre-existing stereocenter on the cyclohexanone ring dictates the stereochemical outcome of the amination reaction. The inherent chirality of the starting material blocks one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered direction.

For example, the alkylation of a chiral lithio-enamine of cyclohexanone can proceed with high stereoselectivity. vibrantpharma.com While this is an alkylation and not a direct amination, the principle of using a chiral substrate to control the approach of an electrophile is the same. This strategy is particularly useful when a specific diastereomer of a substituted this compound is desired.

Novel Reagents and Catalyst Systems

The development of new reagents and catalysts is at the forefront of modern organic synthesis, enabling milder reaction conditions, broader substrate scope, and improved efficiency.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. For the α-amination of ketones, proline and its derivatives, as well as cinchona alkaloids, are prominent organocatalysts. researchgate.net These catalysts operate through the formation of enamine or iminium ion intermediates.

Primary amines derived from cinchona alkaloids have been shown to be excellent catalysts for the direct enantioselective α-amination of aryl ketones. thermofisher.com This methodology can be extended to cyclic ketones like cyclohexanone, where the catalyst activates the ketone by forming a chiral enamine, which then reacts with an electrophilic aminating agent. The use of additives like 4 Å molecular sieves can significantly improve conversion and enantioselectivity. thermofisher.com

An organocatalytic asymmetric decarboxylative amination of β-keto acids provides another route to chiral α-amino ketones. researchgate.netquora.com This method involves the reaction of a β-keto acid with an azodicarboxylate in the presence of a biscinchona alkaloid catalyst, leading to the desired product in high yield and enantioselectivity after decarboxylation. quora.com

Table 2: Representative Organocatalytic α-Amination Reactions

| Catalyst | Substrate | Aminating Reagent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| L-Proline | Cyclohexanone | Dibenzyl azodicarboxylate | 82 | 99 | researchgate.net |

| (DHQ)₂PHAL | Tetralone-2-carboxylic acid | Diisopropyl azodicarboxylate | 99 | 95 | quora.com |

| 9-Amino-9-deoxyepicinchonine | Propiophenone | Diethyl azodicarboxylate | 95 | 99 | thermofisher.comresearchgate.net |

Transition Metal-Mediated and Catalyzed Reactions

Transition metal catalysis offers a powerful and versatile toolkit for the formation of carbon-nitrogen bonds. google.com Metals such as palladium, copper, and iridium are widely used to catalyze the α-amination and α-alkylation of ketones. These reactions often proceed through the formation of a metal-enolate intermediate. google.com

Palladium-catalyzed α-arylation and alkylation of ketones are well-established methods that can be adapted for C-N bond formation. google.comgoogle.com For instance, a palladium catalyst in conjunction with a chiral ligand can facilitate the enantioselective reaction of a ketone enolate with an electrophilic nitrogen source.

Copper-catalyzed systems, often in combination with chiral ligands like bis(phosphine) dioxides, have also been successfully employed for the enantioselective α-arylation of ketones, a reaction that shares mechanistic features with α-amination. google.com More direct approaches involve the copper-catalyzed oxidative amination of ketones, where a copper salt mediates the reaction between the ketone, an amine, and an oxidant. nih.gov

A classic and highly relevant reaction for the synthesis of this compound is the Mannich reaction. thermofisher.comwikipedia.org This three-component condensation involves cyclohexanone, formaldehyde (B43269), and azepane. The reaction proceeds via the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and azepane, which is then attacked by the enol or enolate of cyclohexanone to afford the desired product. While traditionally carried out under acidic or basic conditions, modern catalytic variants offer milder conditions and the potential for stereocontrol.

Biocatalytic and Enzymatic Synthetic Routes

The stereospecific synthesis of α-amino ketones from α-amino acids can be challenging, often requiring multiple steps and the use of protecting groups. nih.gov Biocatalytic methods offer a more direct and stereoselective alternative.

α-Oxoamine Synthases (AOS): The α-oxoamine synthase (AOS) family of pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyzes the stereospecific carbon-carbon bond formation between an α-amino acid and an acyl-CoA thioester, followed by decarboxylation to yield an α-amino ketone. nih.gov This one-step enzymatic reaction proceeds without the need for protecting groups. nih.gov While direct synthesis of this compound using this method has not been explicitly reported, the substrate scope of some AOS enzymes suggests potential applicability. For instance, the AONS domain of the SxtA protein has been shown to accept various amino acid substrates, opening the possibility for engineering an enzyme to accept a cyclic precursor to azepane and a cyclohexanone derivative. nih.gov

Transaminases (TAs): Transaminases are widely used for the synthesis of chiral amines through kinetic resolution of racemic mixtures or asymmetric synthesis from prochiral ketones. nih.govmdpi.com In a kinetic resolution approach, an (S)- or (R)-selective transaminase can be used to selectively deaminate one enantiomer of a racemic amine, leaving the other enantiomer in high purity. nih.govmdpi.com For the synthesis of this compound, a racemic mixture could potentially be resolved using a transaminase that accepts it as a substrate. The efficiency of this process can be enhanced by coupling it with a dual-enzyme system to recycle the co-product. nih.govresearchgate.net For example, an L-amino acid oxidase can be used to recycle pyruvate (B1213749) when an (S)-selective transaminase is employed. nih.gov

Nitrene Transferases: Engineered nitrene transferases, derived from protoglobin, have been developed to catalyze the enantioselective intermolecular α-C-H amination of carboxylic acid esters. nih.gov This method allows for the synthesis of unprotected chiral α-amino esters. While not directly producing a ketone, the resulting α-amino ester could potentially be converted to the desired α-amino ketone through subsequent chemical steps. This biocatalytic approach offers a novel route for accessing chiral building blocks. nih.gov

| Enzyme Class | Reaction Type | Potential Application for this compound Synthesis | Key Advantages |

| α-Oxoamine Synthases (AOS) | C-C bond formation and decarboxylation | Direct synthesis from amino acid and acyl-CoA precursors. | Stereospecific, one-step, no protecting groups required. nih.gov |

| Transaminases (TAs) | Kinetic resolution or asymmetric synthesis | Resolution of racemic this compound or synthesis from a prochiral precursor. | High enantioselectivity, established industrial utility. nih.govmdpi.com |

| Nitrene Transferases | C-H amination | Synthesis of a chiral α-amino ester precursor. | Access to unprotected α-amino esters from abundant starting materials. nih.gov |

Sustainable and Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact, focusing on waste reduction, energy efficiency, and the use of safer chemicals. emergingpub.comresearchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles. emergingpub.comresearchgate.net

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Performing reactions in solvent-free conditions or in aqueous media offers significant environmental benefits.

Solvent-Free Synthesis: The formation of enamines, key intermediates in the synthesis of this compound, can be achieved under solvent-free conditions. sciforum.netorganic-chemistry.org For instance, the reaction of a ketone with a secondary amine can be accelerated by microwave irradiation in the presence of a catalyst like lithium perchlorate, which also acts as a dehydrating agent. sciforum.net Ball milling is another solvent-free technique that has been successfully employed for the synthesis of enamines from the addition of amines to alkynes, achieving quantitative conversion in minutes without a catalyst. organic-chemistry.org

Aqueous Media: While enamines are generally sensitive to hydrolysis, certain reactions can be performed in aqueous media. masterorganicchemistry.comorganic-chemistry.org The use of quaternary ammonium (B1175870) salts as recyclable reaction media has been shown to be effective for the one-pot synthesis of α-aminophosphonates, a related class of compounds. organic-chemistry.org This approach offers mild reaction conditions and high yields. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) and flow chemistry offer significant advantages over traditional batch processing, including faster reaction times, improved yields, and enhanced safety.

Microwave-Assisted Synthesis: As mentioned, microwave irradiation can significantly accelerate the solvent-free synthesis of enamines. sciforum.net This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer side products.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and selectivity in the synthesis of α-amino ketones. While specific applications to this compound are not widely reported, the principles of flow chemistry are well-suited for optimizing the multi-step synthesis of such compounds.

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.orgjocpr.com

Atom Economy: The synthesis of this compound via the direct condensation of cyclohexanone and azepane to form the enamine, followed by a suitable reaction, generally has a good atom economy, with water being the primary byproduct. masterorganicchemistry.com Strategies that avoid the use of protecting groups, such as biocatalytic routes, further enhance atom economy. nih.govacs.org

| Green Chemistry Principle | Application in Synthesis of this compound | Example |

| Solvent-Free Reactions | Reduces use of hazardous solvents. | Microwave-assisted enamine formation with LiClO4 catalyst. sciforum.net |

| Aqueous Media Reactions | Uses a benign solvent. | Use of recyclable quaternary ammonium salts as reaction media. organic-chemistry.org |

| Microwave-Assisted Synthesis | Increases reaction rates and yields. | Rapid synthesis of enamines from ketones and secondary amines. sciforum.net |

| Atom Economy | Maximizes incorporation of reactant atoms into the product. | Direct condensation of cyclohexanone and azepane. masterorganicchemistry.com |

| Waste Minimization | Reduces the generation of harmful byproducts. | Employing biocatalytic methods that operate in water and avoid protecting groups. nih.gov |

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity.

The formation of the enamine intermediate from cyclohexanone and azepane is a critical step. The rate of this reaction is influenced by several factors, including the pKa of the amine and the presence of an acid catalyst. scripps.edu

Enamine Formation: The mechanism of enamine formation involves the initial nucleophilic addition of the secondary amine to the ketone to form a carbinolamine intermediate. masterorganicchemistry.com This is followed by an acid-catalyzed dehydration step to yield the enamine. masterorganicchemistry.commasterorganicchemistry.com The rate-determining step is generally the dehydration of the carbinolamine. masterorganicchemistry.comscripps.edu

Alkylation of Enamines: In subsequent reactions, such as alkylation, the enamine acts as a nucleophile. nih.gov Kinetic studies on the photochemical α-alkylation of aldehydes via enamines have shown that the trapping of the carbon-centered radical by the enamine can be the rate-determining step. nih.govacs.org While this specific photochemical reaction may not be directly applicable, it highlights the importance of understanding the kinetics of the C-C bond-forming step.

Reductive Amination: Reductive amination offers another route to α-amino ketones. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced. nih.gov In some cases, the reduction of the intermediate is the rate-determining step. nih.gov

| Reaction Step | Key Mechanistic Feature | Rate-Determining Step (General) |

| Enamine Formation | Acid-catalyzed dehydration of a carbinolamine intermediate. masterorganicchemistry.com | Dehydration of the carbinolamine. masterorganicchemistry.comscripps.edu |

| Enamine Alkylation (Photochemical) | Radical chain mechanism involving enamine trapping of a radical. nih.gov | Trapping of the carbon-centered radical by the enamine. nih.govacs.org |

| Reductive Amination | Formation of an imine/enamine intermediate followed by reduction. nih.gov | Can be the reduction of the imine/enamine intermediate. nih.gov |

Transition State Analysis through Computational and Experimental Methods

Understanding the transition state of the reaction leading to this compound is fundamental to controlling the synthesis. The formation of this α-amino ketone from cyclohexanone and azepane typically proceeds through a nucleophilic addition to form a hemiaminal intermediate, followed by dehydration to an enamine or iminium ion, which then tautomerizes to the final product. Both computational and experimental methods are employed to probe the high-energy transition states involved in these steps.

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for mapping the potential energy surface of the α-amination of ketones. acs.org These calculations can elucidate the structures of intermediates and transition states, and predict their relative energies. For the reaction between cyclohexanone and a secondary amine like azepane, computational models can compare different mechanistic pathways, such as those proceeding via an enamine intermediate versus direct nucleophilic substitution on an activated cyclohexanone.

For instance, DFT calculations can determine the activation energies for key steps, including the initial nucleophilic attack of the amine on the carbonyl carbon and the subsequent proton transfers involved in hemiaminal formation and dehydration. These theoretical investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone. acs.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in the Formation of this compound

| Reaction Step | Transition State Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | Formation of the C-N bond between azepane nitrogen and carbonyl carbon. | 15-20 |

| Hemiaminal Dehydration | C-O bond cleavage of the protonated hydroxyl group. | 20-25 |

| Enamine Tautomerization | Proton transfer from the α-carbon to the nitrogen. | 10-15 |

Note: These values are illustrative and represent typical ranges for such reactions.

Experimental Methods: Experimental validation is crucial for confirming computational predictions. Techniques such as kinetic isotope effect (KIE) studies can provide evidence for the rate-determining step and the nature of the bonds being formed or broken in the transition state. By replacing a hydrogen atom with deuterium (B1214612) at a specific position (e.g., the α-carbon of cyclohexanone), changes in the reaction rate can be measured to infer the transition state structure.

Furthermore, trapping experiments can be designed to capture and identify transient intermediates. While direct observation of the transition state is not possible, the characterization of closely related intermediates lends support to a proposed mechanistic pathway. nih.govresearchgate.net The combination of these experimental probes with computational modeling provides a robust framework for analyzing the reaction's transition state manifold.

Table 2: Experimental Techniques for Transition State Analysis

| Technique | Information Provided | Example Application |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Indicates which bonds are breaking/forming in the rate-determining step. | Deuterating the α-position of cyclohexanone to probe C-H bond cleavage during tautomerization. |

| Reactant/Catalyst Modification | Probes steric and electronic effects on the transition state. | Using substituted cyclohexanones or amines to build a Hammett or Taft plot. |

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions using in situ spectroscopy is a powerful tool in process analytical technology (PAT) that allows for a detailed understanding of reaction kinetics, the detection of transient intermediates, and the optimization of reaction conditions. nih.gov For the synthesis of this compound, techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are particularly valuable. nih.govyoutube.com

The ability to collect data continuously throughout the reaction provides a much richer dataset than traditional offline analysis, where samples are withdrawn and analyzed at discrete time points. youtube.com This real-time data allows for the construction of accurate concentration profiles for reactants, intermediates, and products over time.

FTIR Spectroscopy: In situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy is well-suited for monitoring the liquid-phase synthesis of this compound. acs.org A probe inserted directly into the reaction vessel can track changes in the vibrational spectra of the reacting species. Key changes would include the decrease in the intensity of the carbonyl (C=O) stretching band of cyclohexanone (typically around 1715 cm⁻¹) and the N-H stretching band of azepane (if present as a salt), along with the appearance and growth of bands associated with the product. These include the C-N stretching vibration and the carbonyl group of the final α-amino ketone, which may be shifted due to the electronic influence of the adjacent amino group. nih.gov

NMR Spectroscopy: In situ NMR spectroscopy can also be employed to follow the reaction, providing detailed structural information. By monitoring the reaction directly in an NMR tube, one can observe the disappearance of signals corresponding to the protons of cyclohexanone and azepane and the emergence of new, characteristic signals for the this compound product. For example, the appearance of a new signal for the proton at the α-position (C-2) of the cyclohexanone ring would be a clear indicator of product formation.

Table 3: Key Spectroscopic Markers for In Situ Monitoring of this compound Synthesis

| Spectroscopic Technique | Key Marker | Reactant Signal (Approx. Value) | Product Signal (Approx. Value) |

|---|---|---|---|

| FTIR | Carbonyl (C=O) Stretch | 1715 cm⁻¹ (Cyclohexanone) | 1710 cm⁻¹ |

| FTIR | C-N Stretch | N/A | 1100-1300 cm⁻¹ |

| ¹H NMR | α-Proton (CH-N) | N/A | 3.0-3.5 ppm (multiplet) |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~212 ppm (Cyclohexanone) | ~208 ppm |

| ¹³C NMR | α-Carbon (C-N) | ~42 ppm (Cyclohexanone) | ~65 ppm |

Note: These values are illustrative and can vary based on solvent and other reaction conditions.

By combining these advanced analytical methodologies, researchers can achieve a comprehensive understanding of the synthesis of this compound, leading to more robust, efficient, and controlled manufacturing processes.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure, connectivity, and spatial arrangement of 2-(azepan-1-yl)cyclohexan-1-one in a non-solid state.

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing the spatial relationships between atoms, which is crucial for conformational analysis.

For a molecule like this compound, standard 1D ¹H and ¹³C NMR provide initial information. However, due to the significant overlap of signals from the cyclohexanone (B45756) and azepane rings' methylene (B1212753) protons, 2D NMR techniques are indispensable.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons, helping to trace the connectivity within the cyclohexanone and azepane rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying the connection point between the two ring systems, for instance, by observing correlations from the protons on C2 and C11 to the carbonyl carbon (C1) and vice-versa.

NOESY/ROESY for Stereochemistry and Conformational Analysis:

The Nuclear Overhauser Effect (NOE) provides information about the through-space proximity of protons, which is critical for determining the molecule's preferred conformation. columbia.edu For small to medium-sized molecules like this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed. columbia.edu

These experiments can distinguish between axial and equatorial protons on the cyclohexanone ring and determine the relative orientation of the azepane substituent. For instance, observing a strong NOE between the proton at C2 and specific protons on the azepane ring would help define the torsional angle around the C2-N bond. The strength of the NOE is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe for internuclear distances up to ~5 Å. columbia.edu

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on related structures.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY/ROESY Correlations |

| Cyclohexanone Ring | ||||

| 1 | - | ~210 (C=O) | H2, H6 | - |

| 2 | ~3.0-3.5 (m) | ~65-70 | C1, C3, C11 | H11, H15 |

| 3 | ~1.6-2.0 (m) | ~30-35 | C1, C2, C4, C5 | - |

| 4 | ~1.5-1.9 (m) | ~25-30 | C2, C3, C5, C6 | - |

| 5 | ~1.5-1.9 (m) | ~25-30 | C3, C4, C6 | - |

| 6 | ~2.2-2.6 (m) | ~40-45 | C1, C4, C5 | - |

| Azepane Ring | ||||

| 11 | ~2.5-3.0 (m) | ~55-60 | C2, C15 | H2, H12 |

| 12 | ~1.4-1.8 (m) | ~28-33 | C11, C13, C14 | - |

| 13 | ~1.4-1.8 (m) | ~26-31 | C11, C12, C14, C15 | - |

| 14 | ~1.4-1.8 (m) | ~26-31 | C12, C13, C15 | - |

| 15 | ~2.5-3.0 (m) | ~55-60 | C2, C13, C14 | H2, H11 |

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1710-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in a six-membered ring ketone. The C-N stretching vibration of the tertiary amine is expected in the 1100-1250 cm⁻¹ region. The C-H stretching vibrations of the methylene groups in the rings would appear in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The spectrum is often dominated by the symmetric vibrations of the hydrocarbon backbone, providing information about the carbon framework.

The exact position of the carbonyl peak can be sensitive to the local environment. Any intra- or intermolecular hydrogen bonding, for instance between the carbonyl oxygen and a solvent proton, could lead to a shift in the C=O stretching frequency. researchgate.net

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |

| C-H Stretch (Aliphatic) | 2850-3000 | Strong |

| C=O Stretch (Ketone) | 1710-1725 | Moderate to Weak |

| C-N Stretch (Tertiary Amine) | 1100-1250 | Weak |

| CH₂ Bend/Scissor | ~1450-1470 | Moderate |

HRMS is a critical technique for confirming the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns. mdpi.comnih.gov

Exact Mass Determination: The molecular formula of this compound is C₁₂H₂₁NO. HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula. The predicted monoisotopic mass is 195.16231 Da. uni.lu

Fragmentation Pathways: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the molecule will break apart in a predictable manner. Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the loss of a radical and formation of a stable iminium ion.

Cleavage of the cyclohexanone ring: Fragmentation of the six-membered ring, often initiated by the carbonyl group. A common fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available.

Loss of the azepane ring: Cleavage of the C2-N bond to separate the two ring systems.

Predicted adducts and their exact masses are useful for identifying the compound in complex mixtures. uni.luuni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 196.16959 |

| [M+Na]⁺ | 218.15153 |

| [M+K]⁺ | 234.12547 |

| [M-H]⁻ | 194.15503 |

Since this compound possesses a stereocenter at the C2 position, it is a chiral molecule. Chiroptical spectroscopy measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration (R or S) of the enantiomers.

Electronic Circular Dichroism (ECD): ECD focuses on the electronic transitions of the molecule, particularly the n→π* transition of the carbonyl chromophore, which typically appears in the 280-320 nm region. The sign of the Cotton effect in the ECD spectrum for this transition is related to the stereochemistry at C2 according to the octant rule for ketones. A positive or negative Cotton effect can be correlated to the R or S configuration, respectively, often supported by quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light in the infrared region. It provides much more structural information than ECD as it covers all vibrational modes of the molecule. By comparing the experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined with high confidence.

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available in the search results, analysis of a related compound, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, provides insight into the types of interactions that can be expected. researchgate.net

The arrangement of molecules in a crystal lattice is governed by intermolecular forces.

Hydrogen Bonding: Although this compound does not have a classic hydrogen bond donor (like N-H or O-H), the carbonyl oxygen is a hydrogen bond acceptor. In the presence of co-crystallized solvent molecules (like water or alcohols) or if crystallized as a hydrochloride salt, hydrogen bonds would be a dominant packing force. americanelements.com Weak C-H···O hydrogen bonds, where activated C-H groups (e.g., on C2 or C6 adjacent to the carbonyl) interact with the oxygen atom of a neighboring molecule, are also possible and play a significant role in crystal packing.

π–π Stacking: This interaction is not applicable to this compound itself, as it lacks aromatic rings.

A crystallographic study would precisely define the chair or boat-like conformation of the cyclohexanone ring and the twist-chair or boat conformation of the seven-membered azepane ring in the solid state. It would also reveal how these conformers pack together, forming the macroscopic crystal.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A thorough search for crystallographic or high-level computational studies on this compound has yielded no specific data regarding its precise bond lengths, bond angles, or torsion angles. Such information is typically obtained through single-crystal X-ray diffraction, neutron diffraction, or gas-phase electron diffraction, none of which appear to have been performed or published for this compound. While computational chemistry could provide theoretical values, no such studies specific to this molecule were identified in the searched literature.

Without experimental data, it is not possible to provide a data table of these structural parameters.

Investigation of Polymorphism and Crystallographic Disorder

There is no information available in the scientific literature concerning the existence of polymorphs or the presence of crystallographic disorder for this compound. The investigation of such phenomena requires the crystallographic analysis of the solid-state structure of the compound under various conditions, and these studies have not been reported.

Conformational Landscape and Dynamics

The conformational analysis of this compound involves understanding the preferred shapes and dynamic movements of its two constituent rings and the rotational behavior around the bond connecting them. However, specific research on this compound is not available.

Cyclohexanone Ring Puckering and Inversion Dynamics

No dedicated studies on the specific puckering parameters or the dynamics of ring inversion for the cyclohexanone moiety within this compound have been published. The presence of the bulky azepanyl substituent at the C2 position is expected to significantly influence the conformational equilibrium, likely favoring a chair conformation where this substituent occupies an equatorial position to minimize steric hindrance. However, without experimental (e.g., variable temperature NMR spectroscopy) or computational data, the exact energy barrier for ring inversion and the precise geometry of the ring remain undetermined.

Conformational Preferences of the Azepane Ring

The seven-membered azepane ring is known to be highly flexible, capable of adopting multiple low-energy conformations, such as the chair and boat forms and various twist-chair and twist-boat intermediates. The specific conformational preference of the azepane ring in this compound has not been documented. The attachment to the cyclohexanone ring and the nature of the nitrogen atom's environment will dictate the conformational landscape of the azepane ring, but no studies have elucidated these details.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods can predict molecular geometries, energies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(azepan-1-yl)cyclohexan-1-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is for illustrative purposes to show the type of data obtained from DFT calculations.

| Parameter | Atom Pair/Trio | Hypothetical Value |

|---|---|---|

| Bond Length | C=O | 1.22 Å |

| C-N | 1.47 Å | |

| N-C (azepane) | 1.48 Å | |

| Bond Angle | O=C-C | 121.5° |

| C-C-N | 110.8° | |

| C-N-C (azepane) | 114.2° | |

| Dihedral Angle | O=C-C-N | -155.0° |

Beyond geometry, DFT is instrumental in analyzing the electronic structure, providing insights into the distribution of electrons within the molecule and its chemical reactivity.

Molecular Orbital Analysis (HOMO/LUMO, Charge Distribution)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

For an α-aminoketone like this compound, the HOMO is typically localized on the nitrogen atom of the azepane ring due to its lone pair of electrons. The LUMO is generally centered on the carbonyl group's π* antibonding orbital. A small HOMO-LUMO gap would suggest a higher propensity for charge transfer within the molecule.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl oxygen would be expected to carry a significant negative charge, making it a site for electrophilic attack, while the carbonyl carbon would be positively charged and thus a site for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies and Charge Distribution for this compound This table is for illustrative purposes.

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e |

| Mulliken Charge on Carbonyl Carbon | +0.48 e |

| Mulliken Charge on Azepane Nitrogen | -0.42 e |

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) are better suited for studying the conformational landscape and dynamic behavior of larger molecules over time.

Comprehensive Conformational Searching and Energy Minimization

The flexibility of both the cyclohexanone (B45756) and azepane rings, along with the rotation around the C-N bond, means that this compound can exist in numerous conformations. The azepanyl substituent can be in either an axial or equatorial position relative to the cyclohexanone ring. Both rings also have their own conformational isomers (e.g., chair, boat, twist-boat).

A comprehensive conformational search using molecular mechanics force fields (like MMFF94 or AMBER) would be performed to identify all possible low-energy conformers. This involves systematically rotating all rotatable bonds and exploring the puckering of the rings. Each identified conformation is then subjected to energy minimization to find its local energy minimum. The results of such a search would provide a list of stable conformers and their relative energies, indicating which structures are most likely to be populated at a given temperature. Studies on similar 2-substituted cyclohexanones often show a delicate balance between steric and electronic effects in determining the preference for axial versus equatorial substitution.

Dynamics of Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule vibrates, rotates, and changes its conformation.

An MD simulation of this compound, either in the gas phase or in a simulated solvent environment, would provide insights into the dynamics of ring-flipping for both the cyclohexanone and azepane moieties. It would also show the flexibility of the linkage between the two rings. Furthermore, by simulating multiple molecules, one could study the nature of intermolecular interactions, such as dipole-dipole forces and van der Waals interactions, which govern the condensed-phase properties of the compound. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Modeling Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects through two primary approaches: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the conformational equilibrium. For this compound, different chair and boat conformations of the cyclohexanone ring, as well as various puckering conformations of the azepane ring, would be optimized in simulated solvent environments (e.g., water, methanol, chloroform) to determine their relative stabilities. The calculated Gibbs free energies in solution would indicate the predominant conformations.

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding to the carbonyl oxygen, explicit solvent models are employed. In this approach, a number of individual solvent molecules are included in the calculation. This method, often combined with molecular dynamics (MD) simulations, can reveal the specific arrangement of solvent molecules around the solute and their role in stabilizing certain conformations or transition states. For instance, in protic solvents, hydrogen bonding to the carbonyl group could influence the orientation of the azepanyl substituent.

The following table illustrates a hypothetical comparison of the relative energies of different conformers of this compound in various solvents, as would be predicted by computational modeling.

| Conformer | Gas Phase (ΔE, kcal/mol) | Water (PCM) (ΔG, kcal/mol) | Chloroform (PCM) (ΔG, kcal/mol) |

| Equatorial-Chair | 0.00 | 0.00 | 0.00 |

| Axial-Chair | 1.50 | 1.20 | 1.65 |

| Twist-Boat | 5.30 | 5.00 | 5.50 |

Note: This data is illustrative and represents the type of output generated from computational studies.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational methods are instrumental in predicting various spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts computationally can help in assigning signals in experimental spectra, especially for complex molecules with many overlapping peaks. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with Density Functional Theory (DFT).

Calculations would involve first optimizing the geometry of the most stable conformer(s) of this compound. Subsequently, the magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts.

A hypothetical table of predicted versus experimental chemical shifts is shown below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | 209.5 | - |

| C2 | 65.8 | 3.15 |

| C(α to N in azepane) | 55.2 | 2.80 |

| C(β to N in azepane) | 28.9 | 1.65 |

| C(γ to N in azepane) | 27.5 | 1.55 |

Note: This data is for illustrative purposes and represents typical computational predictions.

Vibrational Frequency Calculations and Infrared/Raman Spectral Assignment

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational frequency calculations are essential for assigning the observed absorption bands to specific molecular motions.

These calculations are typically performed using DFT methods. After geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the harmonic vibrational frequencies. The results provide the frequency, intensity (for IR), and activity (for Raman) of each vibrational mode. These theoretical spectra can then be compared with experimental data. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other method-inherent approximations.

Key predicted vibrational frequencies for this compound would include:

C=O stretch: A strong band typically in the region of 1700-1720 cm⁻¹.

C-N stretch: Bands associated with the stretching of the bond between the cyclohexanone and azepane rings.

C-H stretches: Multiple bands in the 2800-3000 cm⁻¹ region.

Ring vibrations: Complex modes corresponding to the puckering and deformation of both the cyclohexanone and azepane rings.

Prediction of Chiroptical Properties (e.g., ECD, VCD)

Since this compound is a chiral molecule, it will exhibit chiroptical properties such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques are highly sensitive to the three-dimensional structure of a molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Time-dependent DFT (TD-DFT) is the standard method for predicting ECD spectra. The calculation provides the excitation energies and rotatory strengths of electronic transitions. By comparing the predicted spectrum with the experimental one, the absolute configuration of the chiral center can be determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring differential absorption in the infrared region. VCD spectra are also calculated using DFT. The predicted VCD spectrum is highly sensitive to the conformational populations of the molecule in solution. Therefore, accurate prediction requires a thorough conformational search and Boltzmann averaging of the spectra of the most stable conformers.

The combination of experimental and computationally predicted chiroptical spectra provides a powerful tool for the unambiguous assignment of the absolute stereochemistry of this compound.

Reactivity, Functionalization, and Derivatization of 2 Azepan 1 Yl Cyclohexan 1 One

Reactions at the Carbonyl Group

The carbonyl group is a primary site for chemical transformations in 2-(Azepan-1-yl)cyclohexan-1-one, participating in a variety of nucleophilic additions and related reactions.

Nucleophilic Additions and Selective Reductions

The ketone functionality readily undergoes nucleophilic attack. The presence of the bulky azepane group at the alpha-position introduces steric hindrance, which can influence the trajectory of the incoming nucleophile and potentially afford stereoselectivity. Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents like Grignard or organolithium compounds.

Selective reduction of the carbonyl group to the corresponding alcohol, 2-(azepan-1-yl)cyclohexan-1-ol, can be achieved using various hydride reagents. The choice of reagent can determine the stereochemical outcome of the reaction, yielding either the syn or anti diastereomer.

| Reagent | Expected Product | Typical Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 2-(azepan-1-yl)cyclohexan-1-ol | Methanol or Ethanol, 0°C to rt |

| Lithium aluminum hydride (LiAlH₄) | 2-(azepan-1-yl)cyclohexan-1-ol | Anhydrous ether or THF, 0°C |

| Grignard Reagents (R-MgX) | 1-Alkyl-2-(azepan-1-yl)cyclohexan-1-ol | Anhydrous ether or THF |

| Hydrogen Cyanide (HCN) | 2-(azepan-1-yl)-1-hydroxycyclohexane-1-carbonitrile | Catalytic base (e.g., KCN) |

Enamine and Imine Formation and Subsequent Transformations

The reaction of a ketone with a secondary amine is a standard method for forming an enamine. masterorganicchemistry.comlibretexts.org this compound is itself an α-amino ketone, resulting from the formal condensation of cyclohexanone (B45756) and the secondary amine azepane. While it cannot form a new enamine with another secondary amine at the same position, it exists in equilibrium with its enamine tautomer, 1-(cyclohex-1-en-1-yl)azepane. This tautomerism is crucial for its reactivity at the alpha-carbon.

The mechanism for the formation of a related enamine from cyclohexanone and a secondary amine like pyrrolidine (B122466) proceeds through several key steps under acid catalysis:

Protonation of the carbonyl oxygen to activate the ketone. youtube.com

Nucleophilic attack by the secondary amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form an iminium ion. libretexts.orgyoutube.com

Deprotonation of the alpha-carbon to yield the neutral enamine product. youtube.comyoutube.com

Imines are typically formed from the reaction of a ketone with a primary amine. masterorganicchemistry.com The reaction of this compound with a primary amine would be complex and competitive, but a related reaction involves forming an oxime (a type of imine) with hydroxylamine, which serves as a precursor for the Beckmann rearrangement. libretexts.org

Reactions at the Alpha-Carbon and Adjacent Positions

The hydrogen atoms on the carbon alpha to the carbonyl group are acidic and can be removed by a base to form an enolate ion. youtube.comyoutube.com Alternatively, the compound's enamine tautomer provides a nucleophilic alpha-carbon. masterorganicchemistry.com These intermediates are central to a wide range of substitution and functionalization reactions.

Selective Electrophilic Substitution Reactions

The enolate or enamine form of this compound allows for selective substitution at the alpha-carbon (C2) or the other alpha-carbon (C6). The nitrogen of the enamine form donates electron density, making the alpha-carbon (C6 in the enamine tautomer) highly nucleophilic and reactive towards electrophiles. masterorganicchemistry.comlibretexts.org

Examples of Electrophiles for α-Substitution:

Halogens (Cl₂, Br₂, I₂): Lead to α-halogenated ketones.

Alkyl halides: Result in α-alkylation.

Acyl halides: Result in α-acylation, forming β-dicarbonyl compounds.

Stereocontrolled Alkylation and Acylation Reactions

The alkylation and acylation of this compound can be controlled to achieve specific stereochemical outcomes. The bulky azepanyl group can act as a stereodirecting group, blocking one face of the enolate or enamine intermediate and forcing the incoming electrophile to attack from the less hindered face. This strategy is a cornerstone of asymmetric synthesis. youtube.com For instance, alkylation of the corresponding enamine with an alkyl halide, followed by hydrolysis of the resulting iminium salt, yields a 2-alkyl-cyclohexanone derivative. pearson.com

| Reaction Type | Electrophile | Intermediate | Product after Hydrolysis |

| Alkylation | Methyl Iodide (CH₃I) | α-alkylated iminium salt | 2-methyl-2-(azepan-1-yl)cyclohexan-1-one |

| Acylation | Acetyl Chloride (CH₃COCl) | α-acylated iminium salt | 2-acetyl-2-(azepan-1-yl)cyclohexan-1-one |

Rearrangement Reactions (e.g., Beckmann Rearrangement on related oximes)

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide, typically under acidic conditions. wikipedia.orgmasterorganicchemistry.com For this compound, this process would begin with its conversion to the corresponding oxime, this compound oxime, by reacting it with hydroxylamine.

The oxime then undergoes rearrangement. The key step involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen. wikipedia.org Given the two possible oxime isomers (E/Z), two different lactam products could be formed. The migration of the C2 carbon (bearing the azepane group) would lead to a seven-membered lactam with the azepane substituent on the lactam ring. The archetypal example of this reaction is the industrial synthesis of ε-caprolactam from cyclohexanone oxime. wikipedia.orgresearchgate.net

Mechanism of Beckmann Rearrangement:

Protonation of the oxime's hydroxyl group to form a good leaving group (H₂O). masterorganicchemistry.com

Concerted migration of the anti-periplanar alkyl group to the nitrogen with simultaneous loss of water, forming a nitrilium ion.

Attack by water on the nitrilium ion.

Tautomerization of the resulting intermediate to yield the final amide (lactam) product.

Numerous acid catalysts can promote this rearrangement, including sulfuric acid, polyphosphoric acid, and tosyl chloride. wikipedia.org

Transformations Involving the Azepane Ring Nitrogen

The nitrogen atom within the azepane ring of this compound is a key site of reactivity. As a secondary amine, it readily participates in a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Alkylation and N-Acylation

The nucleophilic nature of the azepane nitrogen makes it susceptible to reactions with electrophiles. N-alkylation can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via nucleophilic substitution, where the nitrogen atom displaces the leaving group on the alkyl halide. The choice of base and reaction conditions can be critical to control the extent of alkylation and avoid potential side reactions at the enolizable ketone. The alkylation of cyclohexanone enamines, a related class of compounds, often occurs with high stereoselectivity, suggesting that similar control could be achievable with this compound. youtube.com The stereochemical outcome is influenced by the approach of the electrophile to the enamine face, which can lead to either cis or trans products depending on the steric hindrance. youtube.com

Similarly, N-acylation introduces an acyl group onto the nitrogen atom, forming an amide. This transformation is typically accomplished using acyl chlorides or anhydrides. N-acylation reactions of amines are fundamental in organic synthesis and can be performed under mild conditions. researchgate.net These reactions are often high-yielding and provide a reliable method for modifying the electronic and steric properties of the amine functionality. researchgate.net

Table 1: Examples of N-Alkylation and N-Acylation Reagents

| Reaction Type | Reagent Class | Specific Example |

|---|---|---|

| N-Alkylation | Alkyl Halide | Propyl Iodide |

| N-Acylation | Acyl Chloride | Acetyl Chloride |

Oxidation and Reduction of the Amine Functionality

The amine functionality in this compound exists in a reduced state as a saturated secondary amine. Therefore, further reduction of the nitrogen atom itself is not a typical transformation. However, the oxidation of the amine offers a pathway to other functional groups. Controlled oxidation of secondary amines can yield products such as hydroxylamines or nitrones, depending on the oxidizing agent and reaction conditions. These transformations would alter the electronic properties and reactivity of the azepane moiety, opening up new avenues for derivatization.

Synthesis of Advanced Building Blocks and Complex Architectures

The combination of a reactive ketone and a modifiable amine group within one molecule makes this compound a valuable precursor for the synthesis of more complex molecules.

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are highly efficient in building molecular complexity. rug.nlmdpi.com Cyclohexanone derivatives are known to participate in various MCRs. nih.govresearchgate.net For instance, the ketone functionality of this compound can act as the carbonyl component. It could potentially be used in well-known MCRs such as:

The Mannich Reaction: Involving an aldehyde and a primary or secondary amine to form a β-amino carbonyl compound.

The Ugi Reaction: A four-component reaction between a ketone, an amine, an isocyanide, and a carboxylic acid to produce a di-amide.

The Petasis Reaction: A reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid.

The ability to participate in such reactions makes this compound a promising starting material for generating diverse libraries of complex molecules, which is particularly valuable in drug discovery. rug.nl

Precursors for Polycyclic and Heterocyclic Systems

The structure of this compound is well-suited for the construction of fused polycyclic and heterocyclic systems. The cyclohexanone ring can undergo a variety of annulation reactions. For example, reactions involving the ketone can lead to the formation of new rings, a common strategy in the synthesis of natural products and pharmaceuticals. beilstein-journals.org Research has shown that cyclohexan-1,3-diones can be used to create fused pyran derivatives. nih.gov Similarly, the ketone in this compound could be a handle to build additional heterocyclic rings like thiophenes or thiazoles. nih.gov

Furthermore, the existing azepane ring can be a part of a larger, more complex polycyclic framework. Intramolecular reactions, such as cyclizations involving a functionalized nitrogen atom, could lead to the formation of bridged or spirocyclic systems, which are of significant interest in medicinal chemistry. The synthesis of azepine derivatives often involves ring expansion or cyclization strategies. researchgate.net

Incorporation into Chiral Ligands or Organocatalysts

Chiral ligands and organocatalysts are essential tools in asymmetric synthesis. This compound possesses a stereocenter at the C2 position of the cyclohexanone ring. If the enantiomers are resolved, they can serve as valuable chiral building blocks. The presence of both a ketone and a nitrogen atom provides two potential coordination sites for metal ions. This bidentate character is a common feature in many successful chiral ligands used in asymmetric catalysis.

The amine functionality itself can act as a catalyst. Enamines derived from cyclohexanones are classic examples of organocatalysts that can direct the stereoselective alkylation of aldehydes and ketones. youtube.com By modifying the azepane ring or introducing additional functional groups, it is conceivable to design novel organocatalysts based on the this compound scaffold for various asymmetric transformations.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

The comprehensive characterization and stringent purity assessment of chiral compounds such as 2-(Azepan-1-yl)cyclohexan-1-one are critical in various scientific and industrial domains. This requires the development and application of sophisticated analytical methodologies capable of providing detailed information on stereochemistry, purity, and molecular structure. High-performance chromatographic techniques, electrochemical methods, and powerful hyphenated systems are central to achieving these analytical goals.

Future Research Directions and Prospects in Synthetic Organic Chemistry

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of new and efficient methods for the synthesis of α-amino ketones is a continuous endeavor in organic chemistry, driven by the prevalence of this motif in biologically active molecules and synthetic intermediates. colab.wscolab.wsrsc.org Future research concerning 2-(azepan-1-yl)cyclohexan-1-one will likely focus on improving upon existing synthetic strategies and developing novel, more efficient pathways.

Current synthetic approaches to α-amino ketones often involve the α-amination of a ketone precursor or the reaction of an amine with an α-functionalized ketone. colab.ws For this compound, this would typically involve the reaction of cyclohexanone (B45756) with an electrophilic aminating agent derived from azepane, or the reaction of azepane with an α-halocyclohexanone.

Future synthetic explorations could include:

Direct C-H Amination: The development of catalytic systems, potentially using transition metals or photoredox catalysis, for the direct coupling of azepane with the α-C-H bond of cyclohexanone would represent a highly atom-economical approach. colab.wsnih.gov

Enamine-Based Strategies: The reaction of enamines derived from cyclohexanone with suitable electrophilic azepane-containing reagents could offer a mild and regioselective route to the target compound. nih.gov

Multicomponent Reactions: Designing one-pot multicomponent reactions that bring together cyclohexanone, azepane, and other reactants could provide rapid access to more complex derivatives of this compound. colab.ws

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Direct C-H Amination | High atom economy, reduced waste | Catalyst development, regioselectivity control |

| Enamine-Based Methods | Mild reaction conditions, good regioselectivity | Stoichiometric pre-formation of enamine |

| α-Haloketone Substitution | Well-established methodology | Use of halogenated intermediates |

| Multicomponent Reactions | High efficiency, molecular diversity | Optimization of reaction conditions |

Table 1: Comparison of Potential Synthetic Pathways to this compound.

Development of New Chiral Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. rsc.orgchiralpedia.comchiralpedia.com The this compound structure contains a stereocenter at the α-position of the ketone, making the development of its chiral derivatives a significant area for future research. These chiral derivatives have potential applications as catalysts, chiral building blocks, or in the synthesis of enantiomerically pure target molecules. nih.govnih.gov

Key future research directions in this area include:

Asymmetric Organocatalysis: The use of chiral organocatalysts, such as proline and its derivatives, to catalyze the asymmetric α-amination of cyclohexanone with an azepane-based aminating agent is a promising avenue. rsc.orgresearchgate.netfrontiersin.org This approach has been successfully applied to a wide range of α-amino ketones. rsc.orgresearchgate.net The development of imidazolidinone-based catalysts could also be explored for enantioselective cycloaddition reactions involving derivatives of this compound. youtube.com

Chiral Ligands for Metal Catalysis: The synthesis of chiral derivatives of this compound could lead to novel ligands for transition metal-catalyzed asymmetric transformations, such as asymmetric hydrogenation or allylic alkylation. chiralpedia.comacs.org

Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, employing enzymes like lipases or transaminases, could be investigated for the kinetic resolution of racemic this compound or the asymmetric amination of cyclohexanone. researchgate.netrsc.orggoogle.com

The potential for creating stereochemical diversity is a significant driver for this research area, as outlined in Table 2.

| Asymmetric Strategy | Enantioselective Control | Potential Applications of Chiral Products |

| Organocatalytic α-Amination | Catalyst-controlled stereoselectivity | Chiral building blocks, synthesis of natural products |

| Chiral Ligand Synthesis | Ligand-controlled asymmetric catalysis | Asymmetric hydrogenation, C-C bond formation |

| Biocatalysis | Enzyme-controlled stereoselectivity | Access to enantiopure amines and alcohols |

Table 2: Strategies for the Asymmetric Synthesis and Application of Chiral this compound Derivatives.

Deepening Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new transformations. colab.wsnih.gov For this compound, future research will likely delve into the mechanistic details of its formation and subsequent reactions.

Areas of focus for mechanistic studies could include:

Reaction Intermediates: The identification and characterization of key intermediates, such as enamines, enolates, or iminium ions, in the synthesis of this compound will provide valuable insights. nih.gov Spectroscopic techniques (NMR, IR) and computational methods can be employed for this purpose.

Transition State Analysis: Understanding the transition state structures in asymmetric catalytic reactions leading to chiral derivatives of this compound will be essential for explaining the observed stereoselectivity and for designing more effective catalysts. youtube.com

Role of Catalysts: Detailed studies on the mode of action of various catalysts (organocatalysts, metal complexes, enzymes) will illuminate how they activate the substrates and control the reaction outcome. researchgate.netnih.gov

Computational Design of Novel Analogs with Tailored Reactivity and Selectivity

Computational chemistry has become an indispensable tool in modern organic synthesis for predicting molecular properties and guiding experimental work. researchgate.netsebhau.edu.lydal.ca Future research on this compound and its derivatives will undoubtedly benefit from computational approaches.

Specific applications of computational design include:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the reactivity and regioselectivity of various transformations involving this compound. researchgate.netsebhau.edu.ly

Designing Novel Catalysts: Computational screening of potential chiral catalysts for the asymmetric synthesis of this compound can accelerate the discovery of highly efficient and selective catalytic systems.

Exploring Conformational Landscapes: Understanding the conformational preferences of the azepane and cyclohexanone rings in this compound is crucial for predicting its reactivity and interaction with other molecules. researchgate.net Computational methods can provide detailed insights into the conformational behavior of this compound.

Rational Engineering of Enzymes: For biocatalytic approaches, computational modeling can aid in the rational design of enzyme variants with enhanced activity and stereoselectivity for the synthesis of chiral this compound derivatives. nih.gov

The synergy between computational and experimental studies will be pivotal in unlocking the full potential of this compound and its analogs in synthetic organic chemistry.

Q & A

Q. Molecular modeling approaches :

- LogP prediction : Software like ChemAxon calculates partition coefficients (LogP ≈ 2.1), indicating moderate hydrophobicity .

- pKa estimation : The azepane nitrogen (pKa ~9.5) suggests protonation under physiological conditions, affecting solubility .

- Docking simulations : Predict binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Validation : Cross-referencing computed data with experimental results (e.g., HPLC retention times) ensures model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products